Cas no 54675-23-9 (6-Bromo-4-hydroxy-2(1h)-quinolinone)

6-Bromo-4-hydroxy-2(1h)-quinolinone structure
54675-23-9 structure
Nome del prodotto:6-Bromo-4-hydroxy-2(1h)-quinolinone
Numero CAS:54675-23-9
MF:C9H6BrNO2
MW:240.053441524506
MDL:MFCD11847588
CID:1025462
PubChem ID:54689446

6-Bromo-4-hydroxy-2(1h)-quinolinone Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-Bromo-4-hydroxyquinolin-2(1H)-one
    • 6-bromo-4-hydroxy-1H-quinolin-2-one
    • 6-Bromo-4-hydroxy-2(1H)-quinolinone
    • 6-Bromo-4-hydroxycarbostyril
    • 6-Bromo-2-hydroxyquinolin-4(1H)-one
    • 6-bromoquinoline-2,4-diol
    • 2(1H)-Quinolinone, 6-bromo-4-hydroxy-
    • 6-bromo-4-hydroxy-1,2-dihydroquinolin-2-one
    • 6-Bromo-quinoline-2,4-diol
    • 6-Bromo-2,4-quinolinediol
    • 4-Hydroxy-6-brom-carbostyril
    • 6-Bromo-2,4-dihydroxyquinoline
    • DQFPMEMMMGZBKU-UHFFFAOYSA-N
    • Z1582263838
    • FS-3548
    • 2254506-51-7
    • CS-0041628
    • SB71672
    • SCHEMBL21979963
    • O11540
    • MFCD11847588
    • FT-0704334
    • DTXSID30715837
    • 54675-23-9
    • EN300-123584
    • A870385
    • MFCD29472381
    • AKOS015998803
    • DS-1843
    • SCHEMBL2054683
    • AKOS030623274
    • SY108412
    • 6-bromo-2-hydroxy-1H-quinolin-4-one
    • DA-04987
    • DB-169640
    • 6-Bromo-2-hydroxy-4(1h)-quinolinone
    • DTXCID40666583
    • 6-Bromo-4-hydroxy-2(1h)-quinolinone
    • MDL: MFCD11847588
    • Inchi: 1S/C9H6BrNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)
    • Chiave InChI: DQFPMEMMMGZBKU-UHFFFAOYSA-N
    • Sorrisi: BrC1C([H])=C([H])C2=C(C=1[H])C(=C([H])C(N2[H])=O)O[H]

Proprietà calcolate

  • Massa esatta: 238.95818
  • Massa monoisotopica: 238.958
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 0
  • Complessità: 264
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 49.3
  • XLogP3: 1.4

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.801±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: >300 ºC (ethanol )
  • Punto di ebollizione: 451.3±45.0 °C at 760 mmHg
  • Punto di infiammabilità: 226.7±28.7 °C
  • Solubilità: Molto leggermente solubile (0,17 g/l) (25°C),
  • PSA: 49.33
  • Pressione di vapore: No data available

6-Bromo-4-hydroxy-2(1h)-quinolinone Informazioni sulla sicurezza

6-Bromo-4-hydroxy-2(1h)-quinolinone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D500651-5g
6-BroMo-4-hydroxyquinolin-2(1H)-one
54675-23-9 >95%
5g
$180 2024-05-24
eNovation Chemicals LLC
D500651-10g
6-BroMo-4-hydroxyquinolin-2(1H)-one
54675-23-9 >95%
10g
$630 2023-09-03
eNovation Chemicals LLC
Y1190678-25g
6-Bromo-4-hydroxyquinolin-2(1H)-one
54675-23-9 97%
25g
$185 2024-07-20
Ambeed
A219537-1g
6-Bromo-4-hydroxyquinolin-2(1H)-one
54675-23-9 98%
1g
$23.0 2025-02-25
eNovation Chemicals LLC
Y1049084-25g
2(1H)-Quinolinone, 6-bromo-4-hydroxy-
54675-23-9 97%
25g
$185 2024-06-06
Enamine
EN300-123584-0.25g
6-bromo-4-hydroxy-1,2-dihydroquinolin-2-one
54675-23-9 95.0%
0.25g
$19.0 2025-02-21
eNovation Chemicals LLC
Y1190678-5g
6-Bromo-4-hydroxyquinolin-2(1H)-one
54675-23-9 97%
5g
$120 2023-09-01
eNovation Chemicals LLC
Y1190678-10g
6-Bromo-4-hydroxyquinolin-2(1H)-one
54675-23-9 97%
10g
$220 2023-09-01
TRC
B800743-50mg
6-Bromo-4-hydroxy-2(1h)-quinolinone
54675-23-9
50mg
$ 50.00 2022-06-06
TRC
B800743-500mg
6-Bromo-4-hydroxy-2(1h)-quinolinone
54675-23-9
500mg
$ 275.00 2022-06-06
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:54675-23-9)6-Bromo-4-hydroxy-2(1h)-quinolinone
A870385
Purezza:99%
Quantità:25g
Prezzo ($):319.0